3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one
Overview
Description
3-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-one is a chemical compound characterized by its unique structure, which includes a cyclohexanone ring substituted with a 1-methyl-1H-pyrazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 1-methyl-1H-pyrazole-5-carbaldehyde under acidic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce a variety of substituted cyclohexanones or pyrazoles.
Scientific Research Applications
Chemistry: In chemistry, 3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has been studied for its biological activity, including its potential as an enzyme inhibitor or receptor modulator. It has shown promise in various biological assays, making it a valuable tool in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It has been explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: The compound is also used in the manufacturing of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one
3-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one
3-(1-Methyl-1H-pyrazol-3-yl)cyclohexan-1-one
Uniqueness: 3-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-one stands out due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity. Compared to similar compounds, it exhibits distinct chemical and biological properties that make it suitable for specific applications.
Properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-10(5-6-11-12)8-3-2-4-9(13)7-8/h5-6,8H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWKRIWRPGKOIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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